molecular formula C21H21FN2O3 B2554416 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2-fluorophenoxy)acetamide CAS No. 1005298-26-9

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2-fluorophenoxy)acetamide

Cat. No. B2554416
CAS RN: 1005298-26-9
M. Wt: 368.408
InChI Key: HJGZPQQRBZYPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.408. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Properties

Researchers have explored the structural aspects of similar amide-containing isoquinoline derivatives, finding applications in the formation of gels and crystalline solids upon treatment with different mineral acids. These compounds exhibit significant fluorescence properties when protonated or in the presence of specific guests, highlighting their potential in materials science for developing novel fluorescent materials (A. Karmakar, R. Sarma, J. Baruah, 2007).

Chemosensor Applications

Some quinoline derivatives have been synthesized for use as chemosensors, capable of detecting metal ions like Zn2+ in aqueous solutions and living cells. These sensors exhibit remarkable sensitivity and selectivity, showcasing the compound's utility in environmental monitoring and biological research (G. Park et al., 2015).

Antitubercular Activity

Compounds related to the specified chemical structure have been evaluated for their antitubercular activity, showing promising results against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains. These findings indicate potential applications in the development of new therapeutic agents for tuberculosis (K. Pissinate et al., 2016).

Antiproliferative Activities

N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and tested for their antiproliferative activities against various human cancer cell lines. These studies offer insights into the potential use of similar compounds in cancer research, particularly in the search for new anticancer drugs (I‐Li Chen et al., 2013).

Luminescent Properties of Aryl Amide Ligands

Research into aryl amide type ligands, including those related to quinoline, has highlighted their luminescent properties when complexed with lanthanide ions. These complexes exhibit bright red fluorescence, suggesting applications in the design of novel luminescent materials for sensing, imaging, and display technologies (Wei-Na Wu et al., 2006).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c22-17-5-1-2-6-19(17)27-13-20(25)23-16-9-10-18-15(12-16)4-3-11-24(18)21(26)14-7-8-14/h1-2,5-6,9-10,12,14H,3-4,7-8,11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGZPQQRBZYPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2-fluorophenoxy)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.